N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyloxyphenyl group attached to a furan ring through a carbohydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-(1-naphthyl)acetohydrazide
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N-(4-bromophenyl)amine
Uniqueness
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide stands out due to its unique combination of a benzyloxyphenyl group and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-11-20(16(2)26-15)21(24)23-22-13-18-9-6-10-19(12-18)25-14-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
PULVDPBGOYFFJX-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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